Calcimycin Calcimycin An ionophorous, polyether antibiotic from Streptomyces chartreusensis. It binds and transports CALCIUM and other divalent cations across membranes and uncouples oxidative phosphorylation while inhibiting ATPase of rat liver mitochondria. The substance is used mostly as a biochemical tool to study the role of divalent cations in various biological systems.
Brand Name: Vulcanchem
CAS No.: 52665-69-7
VCID: VC0522504
InChI: InChI=1S/C29H37N3O6/c1-15-10-11-29(17(3)13-16(2)27(38-29)18(4)26(33)20-7-6-12-31-20)37-22(15)14-23-32-25-21(36-23)9-8-19(30-5)24(25)28(34)35/h6-9,12,15-18,22,27,30-31H,10-11,13-14H2,1-5H3,(H,34,35)/t15?,16?,17?,18?,22?,27?,29-/m0/s1
SMILES: CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC
Molecular Formula: C29H37N3O6
Molecular Weight: 523.6 g/mol

Calcimycin

CAS No.: 52665-69-7

Cat. No.: VC0522504

Molecular Formula: C29H37N3O6

Molecular Weight: 523.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Calcimycin - 52665-69-7

CAS No. 52665-69-7
Molecular Formula C29H37N3O6
Molecular Weight 523.6 g/mol
IUPAC Name 5-(methylamino)-2-[[(6S)-3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid
Standard InChI InChI=1S/C29H37N3O6/c1-15-10-11-29(17(3)13-16(2)27(38-29)18(4)26(33)20-7-6-12-31-20)37-22(15)14-23-32-25-21(36-23)9-8-19(30-5)24(25)28(34)35/h6-9,12,15-18,22,27,30-31H,10-11,13-14H2,1-5H3,(H,34,35)/t15?,16?,17?,18?,22?,27?,29-/m0/s1
Standard InChI Key HIYAVKIYRIFSCZ-ZOEAMFGFSA-N
Isomeric SMILES CC1CC[C@]2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC
SMILES CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC
Canonical SMILES CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC
Appearance Solid powder
Melting Point 181.5 °C

Chemical and Structural Properties of Calcimycin

Molecular Characteristics

Calcimycin (C29H37N3O6C_{29}H_{37}N_{3}O_{6}) is a spiroketal-containing compound with a molecular weight of 523.62 g/mol . Its structure includes a benzoxazolyl group and a pyrrole moiety, which confer high selectivity for divalent cations like Ca²⁺, Mg²⁺, and Mn²⁺ . The compound forms stable complexes with these ions, enabling their transport across lipid bilayers .

Table 1: Key Chemical Properties of Calcimycin

PropertyValueSource
Molecular FormulaC29H37N3O6C_{29}H_{37}N_{3}O_{6}
Molecular Weight523.62 g/mol
CAS Number52665-69-7
Solubility47 mg/mL in DMSO
Purity>98%

Biosynthesis and Origin

Calcimycin is produced by Streptomyces chartreusensis, a soil bacterium first isolated in 1974 . The compound is typically harvested as a calcium-magnesium salt but can be converted to its free acid form for experimental use .

Mechanisms of Action

Ionophoric Activity

Calcimycin’s primary mechanism involves shuttling Ca²⁺ across membranes, disrupting intracellular calcium homeostasis . This activity uncouples oxidative phosphorylation in mitochondria, inhibits ATPase, and elevates cytosolic Ca²⁺ levels, triggering downstream signaling cascades .

Mitochondrial Dysfunction and ROS Generation

By depolarizing mitochondrial membranes, calcimycin induces reactive oxygen species (ROS) production and activates calcium-dependent enzymes such as calcineurin . In HL-60 leukemia cells, this leads to apoptotic cell death characterized by caspase activation and DNA fragmentation .

Autophagy Induction

Calcimycin upregulates autophagy markers (e.g., Beclin-1, LC3-II) in macrophages and cancer cells by activating the purinergic receptor P2RX7 . This process requires extracellular ATP release and intracellular Ca²⁺ surges, which synergize to eliminate intracellular pathogens like Mycobacterium bovis BCG .

Antimicrobial Applications

Antimycobacterial Activity

Calcimycin exhibits potent activity against Mycobacterium tuberculosis and M. bovis BCG, with minimum inhibitory concentrations (MICs) in the nanomolar range . Its efficacy stems from P2RX7-dependent autophagy, which enhances bacterial clearance in THP-1 macrophages .

Table 2: Antimicrobial Efficacy of Calcimycin

PathogenMIC (μM)Model SystemOutcomeSource
M. bovis BCG0.5–1.0THP-1 macrophagesAutophagy-mediated killing
Cryptococcus neoformans3.0In vitroIntein splicing inhibition
Aspergillus fumigatus>100In vitroLimited activity

Antifungal Properties

While calcimycin shows limited activity against Aspergillus fumigatus, it inhibits Cryptococcus neoformans by targeting the Prp8 intein splicing pathway (MIC = 3.0 μM) . This specificity highlights its potential as an antifungal agent for cryptococcosis .

Anticancer Effects

Apoptosis in Breast and Cervical Cancer Cells

In MCF-7 breast cancer and SiHa cervical cancer cells, calcimycin induces dose-dependent apoptosis (IC₅₀ = 0.3–0.4 μM) via Ca²⁺-mediated mitochondrial dysfunction . Key findings include:

  • ROS Overproduction: Calcimycin-treated cells exhibit a 3-fold increase in ROS compared to controls .

  • Cell Cycle Arrest: Flow cytometry reveals G₀/G₁ phase arrest, accompanied by reduced cyclin D1 expression .

  • P2RX4 Upregulation: The purinergic receptor P2RX4 is upregulated, potentiating calcium influx and p38 MAPK phosphorylation .

Synergy with Chemotherapeutic Agents

Preliminary data suggest calcimycin enhances the efficacy of doxorubicin and paclitaxel in multidrug-resistant cancer models by bypassing P-glycoprotein-mediated efflux .

Experimental and Therapeutic Applications

Biochemical Research Tool

Calcimycin is widely used to:

  • Modulate intracellular Ca²⁺ in fluorescence-based assays (e.g., Fura-2, Fluo-4) .

  • Activate oocytes in reproductive studies by mimicking physiological Ca²⁺ oscillations .

Preclinical Studies

  • In Vivo Toxicity: Intrapleural administration in rodents causes dose-dependent protein leakage, indicating pleural inflammation .

  • Drug Delivery: Nanoparticle formulations are being explored to improve calcimycin’s bioavailability and reduce off-target effects .

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